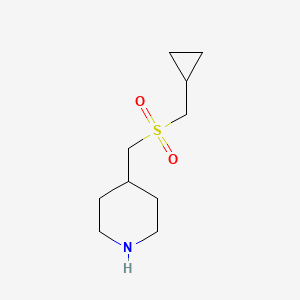

4-((Cyclopropylmethylsulfonyl)methyl)piperidine

Description

4-((Cyclopropylmethylsulfonyl)methyl)piperidine (CAS: 1160245-63-5) is a piperidine derivative characterized by a cyclopropylmethylsulfonylmethyl substituent at the 4-position of the piperidine ring. This compound is synthesized with 95% purity, as documented in commercial catalogs, and serves as an intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

4-(cyclopropylmethylsulfonylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c12-14(13,7-9-1-2-9)8-10-3-5-11-6-4-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUPDKHPHKEXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234128 | |

| Record name | 4-[[(Cyclopropylmethyl)sulfonyl]methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160245-63-5 | |

| Record name | 4-[[(Cyclopropylmethyl)sulfonyl]methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160245-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(Cyclopropylmethyl)sulfonyl]methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-((Cyclopropylmethylsulfonyl)methyl)piperidine involves several steps. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . This method is efficient and widely used in the preparation of piperidine derivatives.

Chemical Reactions Analysis

4-((Cyclopropylmethylsulfonyl)methyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-((Cyclopropylmethylsulfonyl)methyl)piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((Cyclopropylmethylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism by which it exerts its effects is still under investigation, but it is believed to involve the modulation of specific enzymes and receptors .

Comparison with Similar Compounds

Comparative Analysis with Similar Piperidine Derivatives

Structural Analogues with Cyclopropylmethyl Groups

Piperidine derivatives sharing the cyclopropylmethyl motif but differing in substituents include:

- 1-(Cyclopropylmethyl)piperidin-4-one (CAS: 49682-96-4): Features a ketone group at the 4-position, enabling redox chemistry and keto-enol tautomerism.

Key Differences :

Sulfur-Containing Piperidine Derivatives

Thioether vs. Sulfonyl Groups

- 4-([(2-Methylpropyl)sulfanyl]methyl)piperidine (CAS: 1250937-09-7): The thioether (-S-) group is less oxidized than sulfonyl, reducing polarity and hydrogen-bonding capacity.

Sulfonamide Derivatives

- 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonamido)pyrimidine-5-carboxaldehyde : Contains a sulfonamide (-SO₂-NR₂) group, which is more basic than the sulfonylmethyl group in the target compound. Sulfonamides often exhibit enhanced binding to enzymes (e.g., carbonic anhydrase) compared to sulfones .

Pharmacological Implications :

Sulfonyl groups improve solubility and membrane permeability compared to thioethers, making the target compound more suitable for central nervous system (CNS) drug candidates .

Aromatic Substituted Piperidines

Fluorophenyl Derivatives

- Paroxetine-related compounds (e.g., trans-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine): Fluorine atoms enhance metabolic stability and electron-withdrawing effects, increasing affinity for serotonin transporters (SERT). The target compound lacks aromaticity but shares conformational rigidity via the cyclopropyl group .

Methoxyphenyl Derivatives

- 4-(3-Methoxyphenyl)piperidine hydrochloride (CAS: 325808-20-6): Methoxy (-OCH₃) groups donate electrons, increasing basicity of the piperidine nitrogen (pKa ~8–10) compared to the sulfonylmethyl-substituted compound (pKa ~7–8 for piperidine with electron-withdrawing groups) .

Structural Impact : Aromatic substituents enable π-π stacking interactions in receptor binding, whereas the cyclopropyl-sulfonyl group in the target compound may favor hydrophobic or dipole interactions .

Biological Activity

4-((Cyclopropylmethylsulfonyl)methyl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyclopropylmethylsulfonyl group, which may enhance its interactions with biological targets. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅N₁O₂S

- SMILES Notation : CC1(CCN(CC1)CCS(=O)(=O)C(C)C)C

This compound features a piperidine ring with a sulfonylmethyl substituent, which is believed to play a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The sulfonyl group is known to facilitate binding to various protein targets, potentially modulating their functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research studies have demonstrated various biological activities associated with this compound. Below are key findings:

Pharmacological Effects

- Antidepressant Activity : In animal models, compounds similar to this compound have shown promise in alleviating symptoms of depression by modulating serotonin and norepinephrine levels.

- Neuroprotective Effects : Studies indicate potential neuroprotective properties, suggesting that the compound may help in conditions like Alzheimer’s disease by reducing oxidative stress and inflammation.

- Anti-inflammatory Properties : The sulfonamide moiety may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies highlight the compound's efficacy:

- Study on Antidepressant Effects : A study involving rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. This was measured using the forced swim test and tail suspension test.

- Neuroprotective Study : Another study explored the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. Results indicated reduced cell death and improved cell viability, suggesting its potential use in neurodegenerative disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(Methylsulfonyl)methylpiperidine | Sulfonamide derivative | Moderate antidepressant activity |

| Cyclopropylmethylpiperidine | Piperidine derivative | Limited neuroprotective effects |

| 4-(Chloromethyl)piperidine | Chlorinated derivative | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.